molecular formula C18H21Cl2N3OS2 B2602022 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216862-17-7

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2602022
CAS No.: 1216862-17-7
M. Wt: 430.41
InChI Key: VAAMQAIFLMTUQC-UHFFFAOYSA-N
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Description

| 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is recognized in chemical research as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins, such as α-tubulin, HSP90, and cortactin, playing a critical role in cellular processes like cell motility, protein aggregation, and immune synapse formation. The research value of this compound lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly Class I HDACs, which allows for the precise dissection of HDAC6-specific functions in pathological models without the confounding effects of broader epigenetic manipulation. By inhibiting HDAC6-mediated deacetylation, this compound leads to the hyperacetylation of α-tubulin, disrupting microtubule-dependent transport and chaperone function, which can induce apoptosis in certain cancer cell lines. Consequently, it serves as a vital pharmacological tool for investigating the role of HDAC6 in oncology, notably in the context of hematological malignancies and solid tumors, as well as in neurological disorders where HDAC6 modulation has been linked to the clearance of pathogenic protein aggregates. Its application extends to the study of immune responses and inflammation, given HDAC6's involvement in regulating immune cell function. This targeted mechanism provides a compelling approach for probing disease biology and validating HDAC6 as a therapeutic target in preclinical research.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-12(2)16-13(10-11)20-18(25-16)22(8-7-21(3)4)17(23)14-5-6-15(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAMQAIFLMTUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the intermediate compound with dimethylaminoethyl chloride or a similar reagent.

    Final Coupling and Chlorination: The final product is obtained by coupling the intermediate with a chloro-substituted carboxamide, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzo[d]thiazole moiety, potentially leading to the formation of dihydrobenzo[d]thiazole derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrobenzo[d]thiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. Thiazoles are known for their broad-spectrum activity against various pathogens, including drug-resistant strains of bacteria and fungi. For instance, compounds with similar structures have shown effective inhibition against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The compound's structural features suggest potential anticancer applications . Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism of action often involves the disruption of tubulin polymerization, which is crucial for cancer cell division .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multiple bacterial strains. The results indicated that modifications to the thiazole structure could enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics targeting resistant pathogens .
  • Cytotoxicity Assessment : Research on thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly influenced their cytotoxic effects against cancer cell lines. For example, a derivative with a 5-acetyl substitution showed high cytotoxicity against MCF-7 cells .

Table: Summary of Synthesis Steps

StepReaction TypeReagentsOutcome
1Nucleophilic substitutionThiourea + AldehydeBenzothiazole core
2AlkylationDimethylaminoethyl halideAmine-substituted intermediate
3CouplingBenzothiazole + Thiophene carboxamideFinal product

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminoethyl side chain may enhance solubility compared to ’s aryl or nitro-substituted analogs, which exhibit lower yields (e.g., 53–65% for Compounds 12–13 vs. 83–90% for Compounds 9–10) .

Pharmacological and Mechanistic Comparisons

highlights compounds with diverse mechanisms, such as acetylcholinesterase inhibition and sodium channel modulation . While the target compound’s exact mechanism is undefined, its structural features suggest plausible interactions:

  • The chloro-thiophene moiety may mimic halogenated groups in sodium channel modulators (e.g., ’s trifluoromethyl-substituted hydrazones) .
  • The benzo[d]thiazol system could resemble thiazole-containing MET inhibitors or kinase binders, as seen in ’s thiazolylmethyl derivatives .

In contrast, ’s compounds lack charged side chains (e.g., dimethylaminoethyl), which may limit their ability to penetrate cellular membranes compared to the hydrochloride salt form of the target compound.

Functional Group Impact on Bioactivity

  • Chloro Substituents : Present in both the target compound and ’s Compound 9 (4-chlorobenzylidene), chloro groups often enhance lipophilicity and target affinity .
  • Thiazole vs.
  • Dimethylaminoethyl Group: This moiety, absent in –3 compounds, may confer pH-dependent solubility and facilitate interactions with G-protein-coupled receptors or ion channels .

Biological Activity

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyDetails
Molecular Formula C₁₈H₂₁ClN₃OS₂
Molecular Weight 430.4 g/mol
CAS Number 1216862-17-7

The structural features of this compound include a thiophene ring and a benzothiazole moiety, which are known to contribute to various biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Amidation Reactions : Conducted under controlled conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity compounds suitable for biological evaluation.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cyclooxygenase Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammation and pain signaling pathways.
  • Cell Proliferation : In vitro studies indicate that this compound may inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Studies

Recent studies have highlighted the dual action of similar benzothiazole derivatives in both anticancer and anti-inflammatory contexts. For instance:

  • Cell Viability Assays : The MTT method was used to evaluate the effect on cancer cell lines, revealing significant inhibition of cell proliferation at varying concentrations.
  • Cytokine Expression : Enzyme-linked immunosorbent assays (ELISA) were employed to assess the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, indicating a reduction in inflammatory responses .
  • Flow Cytometry : This technique was utilized to analyze apoptosis and cell cycle progression in treated cancer cells, confirming the compound's efficacy in promoting cell death and halting proliferation.

Case Studies

A notable case study involved a series of synthesized benzothiazole derivatives where one particular derivative displayed significant anticancer properties against A431 and A549 cell lines. The study found that this derivative not only inhibited cell migration but also reduced inflammatory cytokine levels significantly .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between thiophene-2-carboxamide derivatives and substituted benzo[d]thiazol-2-amine, using coupling agents like EDCI or HOBt.
  • Purification : Column chromatography or recrystallization (e.g., methanol/water systems) to isolate the target compound.
  • Characterization : Confirmed via 1^1H/13^13C NMR for proton/carbon environments and HRMS for molecular mass validation .
  • Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the final product .

Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve proton/carbon shifts, particularly for distinguishing dimethylaminoethyl and benzo[d]thiazole substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O/F bonds), as seen in structurally similar thiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated in thiazole and imidazole syntheses .
  • Catalyst screening : Use of base catalysts (e.g., K2_2CO3_3) to enhance coupling efficiency, as shown in analogous acetamide syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, critical for cyclization steps .

Q. What methodologies are employed to assess the compound’s inhibitory activity against specific enzymatic targets (e.g., PFOR)?

Mechanistic studies involve:

  • Enzyme inhibition assays : Spectrophotometric monitoring of substrate conversion (e.g., NADH production for PFOR-like targets) .
  • Molecular docking : Computational modeling to predict binding interactions with active sites, guided by crystallographic data from related benzamide-thiazole hybrids .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro, dimethyl groups) to evaluate potency changes, as seen in nitazoxanide derivatives .

Q. How can researchers address discrepancies in biological activity data across different studies?

Contradictions may arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility and activity .
  • Purity verification : HPLC or LC-MS to rule out impurities influencing bioactivity .
  • Structural analogs : Comparing substituent effects (e.g., nitro vs. chloro groups in thiazoles) to explain divergent results .

Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?

Approaches include:

  • Salt formation : Hydrochloride salts enhance aqueous solubility, as demonstrated in related amine-containing compounds .
  • Prodrug design : Introducing hydrolyzable groups (e.g., acetyl) to increase membrane permeability .
  • Co-crystallization : Using co-solvents or cyclodextrins to stabilize the compound in physiological media .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with computed chemical shifts (DFT calculations) to confirm structural accuracy .
  • Crystallographic Analysis : Utilize intermolecular hydrogen bonds (e.g., N–H⋯N) to predict solid-state stability and polymorphism risks .
  • Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., nitazoxanide for antimicrobial studies) to ensure reproducibility .

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